molecular formula C14H21NO2 B11168152 N-(2-methylbutan-2-yl)-2-phenoxypropanamide

N-(2-methylbutan-2-yl)-2-phenoxypropanamide

Cat. No.: B11168152
M. Wt: 235.32 g/mol
InChI Key: XKJWJWAHIZDBTQ-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a propanamide backbone, with a 2-methylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenoxypropanamides.

Scientific Research Applications

N-(2-methylbutan-2-yl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective serotonin receptor agonist, influencing the release of neurotransmitters like serotonin and dopamine in the brain. This can lead to various physiological effects, such as antidepressant and anxiolytic activities.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-methylbutan-2-yl)-2-phenoxypropanamide include:

  • N-(3-hydroximino-2-methylbutan-2-yl)methylamine
  • 4-hydroxy-2-quinolones

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a phenoxy group and a 2-methylbutan-2-yl substituent. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-2-phenoxypropanamide

InChI

InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11(2)17-12-9-7-6-8-10-12/h6-11H,5H2,1-4H3,(H,15,16)

InChI Key

XKJWJWAHIZDBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C(C)OC1=CC=CC=C1

Origin of Product

United States

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